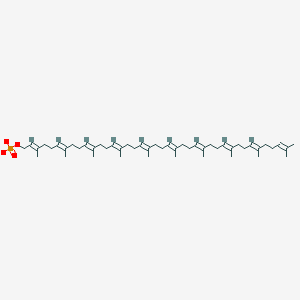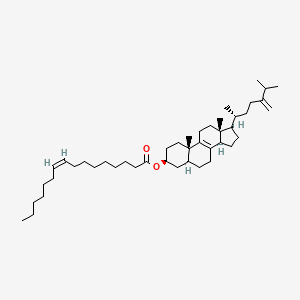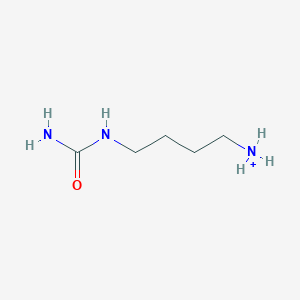
N-carbamoylputrescinium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoylputrescinium(1+) is an ammonium ion that is the conjugate acid of N-carbamoylputrescine, arising from protonation of the primary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-carbamoylputrescine.
Wissenschaftliche Forschungsanwendungen
Putrescine Biosynthesis in Plants
N-carbamoylputrescine (NCP) plays a crucial role in the biosynthesis of putrescine from arginine in plants. NCP amidohydrolase converts NCP to putrescine, a process studied in grape callus tissue. The study explored NCP analogs with varying carbon side chains to understand their interaction with the enzyme and the breakdown of substituted ureas in plant cells (Mendum & Adams, 1997).
Propionic Acidemia Treatment
N-carbamoyl-L-glutamate has been used as a treatment for hyperammonemia in patients with propionic acidemia (PA). A study described its successful outpatient use in an infant with PA, demonstrating its potential in managing this condition without invasive procedures or hospitalization (Soyucen, Demirci & Aydın, 2010).
Detoxication in Plant Cells
Research on pea seedlings indicated that N-carbamoylputrescine (N-CPutr.) is not toxic to plants, even at high concentrations, suggesting a detoxification mechanism through carbamoylation of putrescine. This study postulated an "oscillatory" mechanism for N-CPutr. synthesis in higher plants (Wielgat & Kleczkowski, 2015).
Muscle Protein Metabolism in Rats
In a study on rats, N-carbamoyl putrescine (NCP) was investigated for its effect on muscle metabolism. In malnourished old rats, NCP supplementation showed potential in preserving lean mass by limiting protein breakdown. This suggests that NCP might play a role in muscle protein synthesis and breakdown, although its effects could be limited by glucose intolerance (Jegatheesan et al., 2019).
Eigenschaften
Molekularformel |
C5H14N3O+ |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
4-(carbamoylamino)butylazanium |
InChI |
InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)/p+1 |
InChI-Schlüssel |
YANFYYGANIYHGI-UHFFFAOYSA-O |
Kanonische SMILES |
C(CCNC(=O)N)C[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)
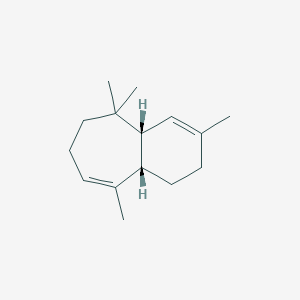

![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
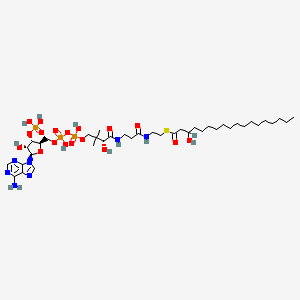
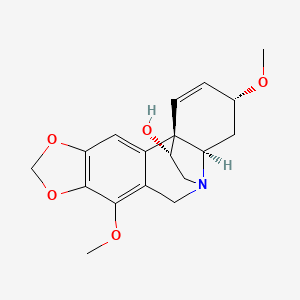
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)


